The SUV3 gene product is found across various species, including yeast, plants such as Arabidopsis thaliana, and mammals. Its evolutionary conservation highlights its fundamental role in cellular processes. In yeast, it is part of the mitochondrial RNA degradosome complex, which is essential for mitochondrial RNA processing and degradation . In humans, it cooperates with other proteins like polynucleotide phosphorylase to form a complex that degrades RNA substrates .
The synthesis of the SUV3 protein typically involves recombinant DNA technology. The gene encoding SUV3 can be cloned into expression vectors suitable for various host systems, such as Escherichia coli or mammalian cell lines. Following transformation into the host cells, the protein is expressed and subsequently purified using affinity chromatography techniques.
Purification often employs tags such as His-tags for affinity purification, followed by size-exclusion chromatography to achieve homogeneity. The purified protein can be characterized using biochemical assays to confirm its helicase activity and substrate specificity .
The molecular structure of SUV3 reveals a complex arrangement typical of helicases. It comprises two RecA-like domains that facilitate nucleic acid binding and unwinding. Additionally, it features an N-terminal domain of unknown function and a C-terminal domain that contributes to its structural stability .
Crystallographic studies have provided insights into the three-dimensional conformation of hSUV3, showing a ring-like structure that accommodates RNA substrates within its active site. The resolution of these structures has been reported at approximately 2.7 Å .
SUV3 catalyzes several critical reactions involving the unwinding of nucleic acids. Its primary activity includes:
The helicase activity is ATP-dependent, with kinetic parameters such as Km values indicating its affinity for different substrates. For instance, Km values for DNA and RNA helicase activities are reported at approximately 0.51 nM and 0.95 nM respectively .
The mechanism by which SUV3 operates involves several steps:
Experimental data indicate that SUV3 exhibits concentration-dependent activity, with optimal conditions identified for ATP concentrations during helicase assays .
SUV3 is typically characterized by its molecular weight (approximately 67 kDa) and solubility in various buffers used during purification processes.
The enzyme exhibits specific biochemical properties:
Relevant data from biochemical assays confirm these activities under varying conditions .
The SUV3 gene product has significant implications in various fields:
Research continues to explore the broader implications of SUV3's functions in both basic biology and therapeutic contexts .
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